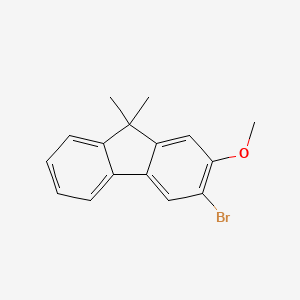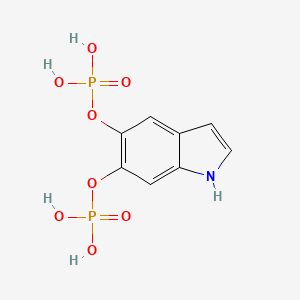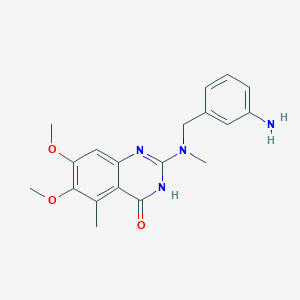
4-Pyridinecarboxamide, N-1,3,4-thiadiazol-2-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinecarboxamide, N-1,3,4-thiadiazol-2-yl- is a compound that combines a pyridinecarboxamide moiety with a 1,3,4-thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxamide, N-1,3,4-thiadiazol-2-yl- typically involves the reaction of pyridinecarboxamide with thiadiazole derivatives. One common method involves the use of hydrazine derivatives and carbon disulfide, followed by cyclization to form the thiadiazole ring . The reaction conditions often include refluxing in ethanol or other suitable solvents, with the addition of catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinecarboxamide, N-1,3,4-thiadiazol-2-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Pyridinecarboxamide, N-1,3,4-thiadiazol-2-yl- has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent. Its derivatives have been evaluated for their efficacy against various bacterial and fungal strains, as well as cancer cell lines.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions, providing insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-Pyridinecarboxamide, N-1,3,4-thiadiazol-2-yl- involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit key enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects . The thiadiazole ring is known to interact with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Pyridinecarboxamide, N-1,3,4-thiadiazol-2-yl-, sodium salt
- 1,3,4-Thiadiazole-2-amine derivatives
- Imidazo[2,1-b][1,3,4]thiadiazole derivatives
Uniqueness
4-Pyridinecarboxamide, N-1,3,4-thiadiazol-2-yl- is unique due to its specific combination of a pyridinecarboxamide moiety with a thiadiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity .
Properties
| 51988-00-2 | |
Molecular Formula |
C8H6N4OS |
Molecular Weight |
206.23 g/mol |
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C8H6N4OS/c13-7(6-1-3-9-4-2-6)11-8-12-10-5-14-8/h1-5H,(H,11,12,13) |
InChI Key |
GPHIIJFSNURPGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)NC2=NN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



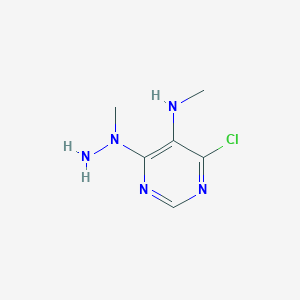


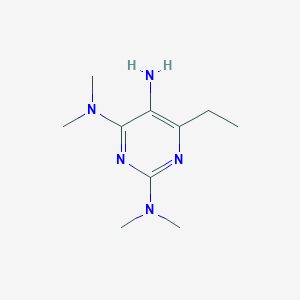
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-amino-](/img/structure/B12926047.png)
![N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride](/img/structure/B12926057.png)
![2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one](/img/structure/B12926061.png)

![6H-Thiopyrano[3,2-d]pyrimidine](/img/structure/B12926069.png)

